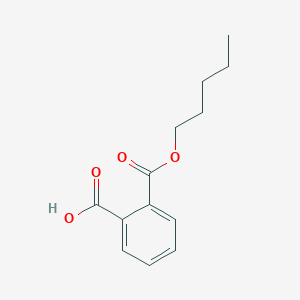

Monopentyl Phthalate

Description

Background and Significance of Phthalate (B1215562) Research

Phthalate research is a significant area of environmental and public health science, driven by the widespread presence of these chemicals and their potential biological effects.

Phthalate esters are synthetic chemicals produced in large volumes for a variety of industrial applications. frontiersin.org They are most commonly used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). bcerp.orgpanda.org This use leads to their presence in a vast array of consumer products, including vinyl flooring, food packaging, toys, and medical devices like intravenous tubing. bcerp.orgpanda.org Beyond plastics, certain phthalates are used as solvents in personal care products such as perfumes, lotions, and shampoos to hold color and scent. bcerp.orgnih.govnih.gov

Because phthalates are not chemically bound to the plastic matrix, they can leach, migrate, or off-gas into the environment over time. bcerp.orgnih.gov Consequently, they have become ubiquitous environmental contaminants, detected in indoor air, house dust, soil, water, and even rainwater. panda.orgacs.org This widespread environmental contamination results in continuous human exposure through various routes, including ingestion of contaminated food and water, inhalation of indoor air, and dermal absorption from personal care products. frontiersin.orgbcerp.org Phthalate metabolites are routinely found in human biological samples, such as urine, indicating widespread exposure across the global population. bcerp.orgpanda.org

In academic and regulatory research, phthalates are often classified based on their molecular weight, which correlates with their applications and metabolic pathways. nih.gov

Low-Molecular-Weight (LMW) Phthalates : This group includes phthalates with shorter alkyl side chains (one to four carbons), such as Diethyl Phthalate (DEP) and Di-n-butyl Phthalate (DBP). nih.gov They are frequently used as solvents in cosmetics and other personal care products. nih.gov

High-Molecular-Weight (HMW) Phthalates : This category comprises phthalates with longer alkyl side chains (five or more carbons), like Di(2-ethylhexyl) Phthalate (DEHP) and Diisononyl Phthalate (DINP). nih.gov These are primarily used as plasticizers in PVC products. nih.gov

Upon entering the body, parent phthalate diesters are metabolized. researchgate.net The initial step for all phthalates is hydrolysis by esterase enzymes, primarily in the gut, which cleaves one of the ester linkages to form a phthalate monoester. researchgate.netoup.com For LMW phthalates, the monoester is the primary metabolite excreted. In contrast, the monoesters of HMW phthalates often undergo further oxidative metabolism before excretion. nih.govresearchgate.netcpsc.gov

| Classification | Description | Examples (Parent Diester) | Common Applications |

|---|---|---|---|

| Low-Molecular-Weight (LMW) | Shorter alkyl side chains (1-4 carbons) | Diethyl Phthalate (DEP), Di-n-butyl Phthalate (DBP), Diisobutyl Phthalate (DiBP) | Solvents in cosmetics, personal care products, fragrances. nih.govnih.gov |

| High-Molecular-Weight (HMW) | Longer alkyl side chains (≥5 carbons) | Di(2-ethylhexyl) Phthalate (DEHP), Diisononyl Phthalate (DINP), Di-n-octyl Phthalate (DnOP) | Plasticizers in PVC products (e.g., vinyl flooring, medical devices). nih.govnih.gov |

The focus of toxicological research on phthalates has evolved significantly. Initial studies concentrated on the parent diester compounds. However, subsequent research revealed that phthalate diesters are rapidly metabolized into their corresponding monoesters after exposure. nih.govnih.gov A critical finding was that these monoester metabolites are often the primary toxicologically active species, not the parent diesters. oup.comcpsc.govindustrialchemicals.gov.au

This understanding shifted the research paradigm, with a greater emphasis placed on evaluating the biological effects of monoesters like Mono(2-ethylhexyl) Phthalate (MEHP) and Monobutyl Phthalate (MBP). nih.gov Studies have shown that in many cases, the monoester form exhibits greater potency in inducing adverse effects in laboratory models compared to its parent diester. nih.govindustrialchemicals.gov.au This has led to the consensus that measuring monoester metabolites in biological samples, such as urine, provides a more accurate assessment of human exposure and potential health risk than measuring the parent compounds. nih.gov

Research Context of Monopentyl Phthalate within Phthalate Studies

This compound (MnP) is studied within the specific context of being a biologically active metabolite, highlighting the importance of analyzing these intermediate compounds.

This compound is a phthalic acid monoester. nih.gov It is recognized in toxicological research primarily as a metabolite of parent phthalate diesters, such as Di-n-pentyl Phthalate (DnPP). ebi.ac.uk When DnPP enters the body, it is hydrolyzed by esterases, leading to the formation of this compound. oup.com This metabolic conversion is a critical step, as it transforms the parent diester into its biologically active monoester form. Therefore, the presence of MnP in biological samples is used as a biomarker of exposure to its corresponding parent phthalate. ebi.ac.uk

| Parent Phthalate Diester | Abbreviation | Primary Monoester Metabolite | Abbreviation |

|---|---|---|---|

| Di-n-pentyl Phthalate | DnPP | This compound | MnP ebi.ac.uk |

| Di(2-ethylhexyl) Phthalate | DEHP | Mono(2-ethylhexyl) Phthalate | MEHP bcerp.org |

| Di-n-butyl Phthalate | DBP | Monobutyl Phthalate | MBP bcerp.org |

| Diethyl Phthalate | DEP | Monoethyl Phthalate | MEP bcerp.org |

| Butyl Benzyl (B1604629) Phthalate | BBzP | Monobenzyl Phthalate | MBzP nih.gov |

The study of monoester phthalates, including this compound, is fundamental to modern toxicological research for several key reasons. It is now widely accepted that monoesters are generally the species responsible for the toxic effects associated with phthalate exposure. cpsc.gov After the parent diester is cleaved in the digestive tract, the resulting monoester becomes the biologically available molecule that can interact with cellular systems. cpsc.gov

Research has demonstrated that some monoesters can act as endocrine disruptors and are linked to reproductive and developmental toxicity in animal studies. nih.govhhearprogram.org For example, monoesters have been shown to have anti-androgenic effects and can interfere with hormone function. oup.comhhearprogram.org Because monoesters are considered the active metabolites, assessing their effects provides a more direct understanding of the potential mechanisms of phthalate toxicity. nih.govnih.gov Therefore, the scientific community prioritizes the study of these metabolites to accurately characterize the risks associated with exposure to the entire class of phthalate compounds.

Overview of Key Research Areas Pertaining to this compound

Academic investigation into this compound spans several key disciplines, reflecting the compound's broad environmental and health implications. These areas include its mechanisms as an endocrine disruptor, its effects on reproductive health and development, human exposure levels, and its behavior in the environment.

This compound (MnPE), the metabolite of di-n-pentyl phthalate (DPP), is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. nih.gov Research has identified several mechanisms through which it exerts these effects, primarily targeting steroidogenesis and thyroid function.

Interference with Steroidogenesis: Studies have shown that phthalates can alter the production of crucial steroid hormones. In human adrenocortical H295R cells, mono-n-butyl phthalate (MnBP), a structurally similar phthalate monoester, was found to significantly decrease the production of testosterone (B1683101), androstenedione (B190577), corticosterone, and progesterone. mdpi.com The mechanism involves the downregulation of key steroidogenic proteins; for instance, MnBP significantly decreased CYP17A1 levels, an important enzyme in the steroid synthesis pathway. mdpi.com In female reproductive systems, research on granulosa cells has demonstrated that some phthalate monoesters can suppress estradiol (B170435) production. scispace.com For example, monoethylhexyl phthalate (MEHP) has been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. nih.govnih.gov While this compound itself had no effect on granulosa cell estradiol production in one study, the general anti-steroidogenic activity of related monoesters is a key area of concern. scispace.com

Thyroid Hormone Disruption: Phthalates are also known to interfere with the thyroid hormone axis. csun.edu Experimental studies suggest that phthalates can disrupt thyroid function by interfering with the binding of thyroid hormones to transport proteins or by exhibiting antagonistic activity at thyroid receptors. medicinearticle.com Research on mono-(2-ethylhexyl) phthalate (MEHP) in zebrafish larvae showed that exposure led to decreased whole-body T4 (thyroxine) levels and increased T3 (triiodothyronine) levels, indicating thyroid endocrine disruption. plos.org This was linked to the upregulation of genes involved in thyroid hormone metabolism. plos.org Some human studies have also associated various phthalate metabolites with altered serum levels of thyroid hormones in pregnant women. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a key role in regulating metabolism and cellular development. oup.com Some phthalate monoesters can activate PPARs, which is a potential mechanism for their endocrine-disrupting effects. researchgate.netresearchgate.net However, studies have shown variability in this activation based on the length of the phthalate's side chain. Research using scintillation proximity assays found that shorter-chain phthalates, including this compound, did not directly bind to or activate human PPARα and PPARγ, unlike some longer-chain monoesters like monohexyl phthalate. oup.compsu.edu This suggests that direct PPAR activation may not be a primary mechanism for this compound's toxicity, though indirect effects or activation of other receptor pathways remain possible.

Table 1: Summary of Endocrine Disruption Mechanisms for Phthalate Monoesters

| Mechanism | Affected Pathway/Target | Observed Outcome | Relevant Phthalate Monoester(s) |

|---|---|---|---|

| Steroidogenesis Interference | Steroidogenic Enzymes (e.g., CYP17A1, Aromatase) | Decreased production of testosterone, androstenedione, progesterone, and estradiol. mdpi.comnih.gov | Mono-n-butyl phthalate (MnBP), Monoethylhexyl phthalate (MEHP) mdpi.comnih.gov |

| Thyroid Disruption | Thyroid Hormone Axis | Altered levels of T4 and T3 hormones. plos.org | Mono-(2-ethylhexyl) phthalate (MEHP) plos.org |

| Receptor Interaction | Peroxisome Proliferator-Activated Receptors (PPARs) | No significant direct activation observed for shorter chains. oup.compsu.edu | This compound, Monopropyl phthalate oup.com |

| Receptor Interaction | Androgen Receptor (AR) | Phthalates can act as antagonists to the androgen receptor. frontiersin.org | Di-n-butyl phthalate (DBP) frontiersin.org |

| Receptor Interaction | Estrogen Receptors (ERα, ERβ) | Phthalates can increase the expression of estrogen receptors. frontiersin.org | Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) frontiersin.org |

This compound and its parent compound are subjects of research into their potential to cause reproductive and developmental harm. cbs8.com Studies in animal models and in vitro systems have highlighted adverse effects on both male and female reproductive systems.

Female Reproductive Toxicity: Research indicates that phthalate exposure can negatively impact female reproductive health. Studies have associated exposure with conditions like endometriosis and potential effects on ovarian function, such as altered steroidogenesis in granulosa cells. endometriosis.org.twfoodpackagingforum.org For instance, mono-n-butyl phthalate (MnBP) concentrations have been found to be higher in patients with endometriosis. endometriosis.org.tw In vitro experiments on human granulosa cells showed that MnBP treatment altered the expression of genes related to cell cycle and steroidogenesis (e.g., StAR, P450scc) and decreased the expression of the anti-Müllerian hormone (AMH), a marker of ovarian reserve. endometriosis.org.tw Phthalate exposure is also linked to increased oxidative stress in follicles, which can impair oocyte quality. nih.govnih.gov

Male Reproductive Toxicity: The male reproductive system is a primary target for phthalate toxicity, particularly during prenatal development. nih.gov Exposure to certain phthalates is associated with "phthalate syndrome" in animal models, characterized by testicular dysgenesis, reduced testosterone synthesis, and malformations of reproductive organs. nih.govplos.org The primary targets within the testis are Leydig cells (which produce testosterone) and Sertoli cells (which support sperm development). nih.gov Studies have shown that active phthalate metabolites can reduce follicle-stimulating hormone (FSH) binding to Sertoli cell membranes, which could be part of their toxic mechanism. oup.com In human studies, urinary levels of some phthalate metabolites have been associated with decreased sperm concentration and motility. nih.gov

Developmental Toxicity: Developmental toxicity studies, which examine effects on a developing organism, have shown that phthalates can be teratogenic (cause birth defects). An evaluation of mono-n-butyl phthalate (MBuP) in rats found that administration during pregnancy led to a significant increase in post-implantation loss and a higher incidence of fetal malformations at doses of 500 mg/kg and above. nih.gov Commonly observed malformations included cleft palate and deformities of the vertebral column. nih.gov These effects highlight the vulnerability of the fetus to phthalate exposure during critical windows of development.

Table 2: Key Findings in Reproductive and Developmental Toxicity of Phthalate Monoesters

| Area of Toxicity | Model/System | Key Findings | Relevant Phthalate(s) |

|---|---|---|---|

| Female Reproduction | Human Granulosa Cells | Altered gene expression related to steroidogenesis (StAR, P450scc) and cell health; decreased AMH expression. endometriosis.org.tw | Mono-n-butyl phthalate (MnBP) endometriosis.org.tw |

| Female Reproduction | Women | Association between phthalate exposure and endometriosis. endometriosis.org.twfoodpackagingforum.org | Mono-n-butyl phthalate (MnBP) endometriosis.org.tw |

| Male Reproduction | Rat Sertoli Cells | Reduced FSH binding to cell membranes, potentially disrupting testicular function. oup.com | Monobutyl phthalate, this compound oup.com |

| Male Reproduction | Human Studies | Association between urinary metabolite levels and decreased sperm concentration and motility. nih.gov | Monobutyl phthalate (MBP), Monoethyl phthalate (MEP) nih.gov |

| Developmental Toxicity | Wistar Rats | Increased fetal malformations (cleft palate, vertebral deformity) and post-implantation loss. nih.gov | Mono-n-butyl phthalate (MBuP) nih.gov |

Assessing human exposure to this compound is primarily achieved through biomonitoring, which involves measuring the concentration of the chemical or its metabolites in human samples like urine. Since phthalate diesters are quickly metabolized in the body and excreted, measuring their monoester metabolites in urine is a reliable indicator of recent exposure. nih.gov

Mono-n-butyl phthalate (MnBP), a metabolite of di-n-butyl phthalate (DnBP), is consistently detected in the urine of the general population, indicating widespread exposure. scispace.comnih.gov For example, a study of pregnant women in New York City detected MnBP in 100% of urine samples collected. nih.gov Similarly, national-level biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), regularly measure phthalate metabolites and provide data on exposure levels across different demographics. cdc.gov

Studies have reported varying concentration levels across different populations. For instance, a study in Taiwan found that minors had significantly higher urinary levels of MnBP than adults. plos.org Another study involving pregnant women in Italy reported a median urinary concentration of 26.70 µg/g creatinine (B1669602) for MnBP. scirp.org These biomonitoring studies are crucial for understanding the extent of human exposure, identifying highly exposed populations, and examining potential links between exposure levels and health outcomes. mdpi.com The data also helps in tracking exposure trends over time and evaluating the effectiveness of regulatory measures aimed at reducing the use of certain phthalates.

Table 3: Selected Biomonitoring Data for this compound (as MnBP) in Urine

| Study Population | Location | Sample Size | Detection Frequency | Median Concentration (µg/g creatinine) |

|---|---|---|---|---|

| Pregnant Women (3rd Trimester) | New York City, USA | 164 | 100% | Not specified, but detected in all samples. nih.gov |

| General Population (Minors <18 yrs) | Taiwan | 97 | >70% | 23.6 plos.org |

| General Population (Adults ≥18 yrs) | Taiwan | 290 | >70% | 18.1 plos.org |

| Pregnant Women | Italy | 70 | Not specified | 26.70 scirp.org |

| Pregnant Women | Not specified | Not specified | >95% | 51.0 µg/g (highest median among metabolites measured) victoria.ac.nz |

The environmental fate of a chemical describes its transport, transformation, and degradation in the environment. Phthalates, including the parent compounds of this compound, can enter the environment through leaching from plastic products, industrial release, and disposal of consumer goods. asm.org Once in the environment, their persistence and movement depend on their physical and chemical properties.

Phthalate esters are known to accumulate in various environmental compartments, including water and sediment. asm.org While abiotic processes like hydrolysis and photodecomposition are generally slow and considered insignificant routes of degradation for phthalates, biodegradation by microorganisms is the major pathway for their removal from the environment. rsc.org Numerous microbial strains capable of degrading phthalates under both aerobic and anaerobic conditions have been identified. rsc.org

Ecotoxicology studies the effects of toxic substances on ecosystems. Phthalates are considered environmental contaminants of concern due to their potential to act as endocrine disruptors in wildlife. asm.org In aquatic organisms, exposure to phthalates has been linked to adverse effects. For example, studies in fish have shown that certain phthalates can disrupt the thyroid endocrine system. plos.org The widespread presence of phthalates in aquatic environments raises concerns about their potential impact on the reproductive health and population dynamics of fish and other wildlife. researchgate.net

Research Gaps and Future Directions for this compound Investigation

Despite a growing body of research, significant knowledge gaps remain regarding the health and environmental effects of this compound. Future investigations should focus on several key areas to provide a more complete understanding of its risks.

One major area for future research is the investigation of the effects of exposure to chemical mixtures. Humans and wildlife are simultaneously exposed to multiple phthalates and other environmental chemicals, and these mixtures can produce synergistic, additive, or antagonistic effects that are not predictable from single-compound studies. nih.gov Understanding the combined impact of this compound with other pollutants is critical for accurate risk assessment.

Another gap is the lack of comprehensive data on the transgenerational impacts of exposure. While some studies have examined developmental toxicity, further research is needed to determine if the effects of this compound exposure can be passed down to subsequent generations through epigenetic mechanisms. researchgate.net

Furthermore, while biomonitoring has established widespread exposure, more research is needed to fully elucidate the specific sources contributing to this compound exposure. Identifying the primary exposure pathways is essential for developing effective strategies to reduce human exposure. Finally, continued research into the specific molecular mechanisms of toxicity, particularly in relation to pathways other than direct PPAR activation, will help to clarify how this compound exerts its endocrine-disrupting effects. oup.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-pentoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGPRAKRYDSZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179281 | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-56-8 | |

| Record name | Mono-n-pentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches in Monopentyl Phthalate Research

Analytical Methodologies for Monopentyl Phthalate (B1215562) Quantification

The accurate and precise determination of Monopentyl Phthalate and other phthalate metabolites in biological matrices is a complex analytical challenge. researchgate.net This is primarily due to their low concentrations in complex samples and the ubiquitous nature of phthalates in laboratory environments, which can lead to background contamination. researchgate.netmdpi.com

Chromatography coupled with mass spectrometry is the cornerstone of phthalate metabolite quantification, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a preferred method for analyzing phthalate monoesters like MPP in biological fluids such as urine. cdc.govchromatographyonline.comnih.gov The technique offers several advantages, including simple sample pretreatment that often does not require derivatization. chromatographyonline.com In this method, samples are processed and injected into an HPLC system, where the metabolites are separated on a reversed-phase column (e.g., C18). cdc.govgovst.edu The separated compounds then enter a tandem mass spectrometer, which operates in modes like negative ion electrospray ionization (ESI) and multiple reaction-monitoring (MRM). mdpi.comnih.gov This setup allows for the highly selective and sensitive detection and quantification of specific metabolites, even at trace levels. nih.gov HPLC-MS/MS methods are valued for their accuracy, precision, and rapid analysis times. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful and commonly used technique for phthalate analysis. gcms.czcore.ac.uk It is recognized for its excellent chromatographic resolution, which is crucial because the structural similarities among phthalates can make identification challenging. gcms.cz Many phthalates, for instance, produce a common base peak ion at m/z 149, making robust separation essential for accurate quantification. gcms.cz Prior to GC-MS analysis, a derivatization step is often required for the polar monoester metabolites. researchgate.net The separation is typically performed on capillary columns, such as a DB5-MS column. nih.gov GC-MS is considered a simple, fast, and inexpensive platform for phthalate determination. gcms.cz

Table 1: Comparison of Common Chromatographic Techniques for Phthalate Metabolite Analysis

| Feature | HPLC-MS/MS | GC-MS |

|---|---|---|

| Principle | Separates compounds in a liquid mobile phase followed by mass analysis. govst.edu | Separates volatile compounds in a gaseous mobile phase followed by mass analysis. gcms.cz |

| Sample Derivatization | Often not required for polar metabolites. chromatographyonline.com | Often required to increase volatility and thermal stability of metabolites. researchgate.net |

| Primary Application | Widely used for quantifying urinary metabolites due to high selectivity and minimal sample prep. chromatographyonline.comnih.gov | Effective for a wide range of phthalates in various matrices; provides high-resolution separation. gcms.czoregonstate.edu |

| Detection Mode | Typically electrospray ionization (ESI) with multiple reaction-monitoring (MRM). mdpi.comnih.gov | Electron ionization (EI) with selected ion monitoring (SIM) or full scan mode. oregonstate.edu |

| Advantages | High sensitivity, high throughput, less sample preparation. chromatographyonline.comnih.gov | Excellent resolution, cost-effective, powerful for identification. gcms.cz |

Effective sample preparation is crucial to isolate phthalate metabolites from complex biological matrices like urine and serum and to concentrate them for analysis. cdc.govnih.gov

Enzymatic Deconjugation: In humans and animals, phthalate metabolites are often excreted in urine as glucuronide conjugates. cdc.govnih.gov To measure the total concentration, a deconjugation step using the enzyme β-glucuronidase is performed to release the free monoester metabolite. cdc.gov

Extraction Techniques:

Solid-Phase Extraction (SPE): This is a widely used cleanup and concentration technique. cdc.govnih.gov After enzymatic hydrolysis, the sample is passed through an SPE cartridge. The metabolites of interest are adsorbed onto the solid phase, while interfering substances are washed away. The retained metabolites are then eluted with a small volume of an organic solvent. cdc.gov

Liquid-Liquid Extraction (LLE): LLE is another common method used to separate phthalates from the sample matrix based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent (e.g., n-hexane, dichloromethane). core.ac.uknih.govmdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, providing a large surface area for rapid extraction of analytes. nih.gov

Table 2: Overview of Sample Preparation Techniques

| Technique | Description | Application in Phthalate Analysis |

|---|---|---|

| Enzymatic Deconjugation | Uses β-glucuronidase to cleave glucuronide conjugates from metabolites. cdc.gov | A standard preliminary step for urine samples to quantify total metabolite concentration. nih.gov |

| Solid-Phase Extraction (SPE) | Analytes are isolated from a liquid sample by partitioning onto a solid sorbent. cdc.gov | Commonly used for cleanup and pre-concentration of urine and serum samples. nih.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Separation of compounds based on their differential solubility in two immiscible liquid phases. mdpi.com | Used for extracting phthalates from various matrices, including beverages and biological fluids. nih.govnih.gov |

To ensure the accuracy and reliability of quantitative results, strict quality control measures are implemented. A key component of this is the use of internal standards. Isotope-dilution mass spectrometry is the gold standard for quantification. chromatographyonline.comnih.gov This involves adding a known concentration of a stable, isotopically labeled version of the analyte (e.g., ¹³C-labeled this compound) to each sample before processing. nih.govebi.ac.uk These internal standards behave almost identically to the native analyte during extraction and ionization, allowing them to correct for any analyte loss during sample preparation and for matrix effects in the mass spectrometer. nih.gov The use of a conjugated internal standard can also help monitor the efficiency of the enzymatic deconjugation step. nih.gov Quality control (QC) samples at different concentrations are also analyzed with each batch of samples to monitor the precision and accuracy of the analytical run. researchgate.net

A significant challenge in the trace analysis of phthalates is the "phthalate blank problem," which refers to background contamination from the laboratory environment. researchgate.netmdpi.com Phthalates are ubiquitous and can be found in solvents, reagents, plastic labware (e.g., pipette tips, containers), and even laboratory air, where they can adsorb onto glassware surfaces. researchgate.netresearchgate.net This background contamination can lead to false positives or overestimated concentrations. researchgate.net

To mitigate this issue, researchers employ several strategies:

Using glass materials and rinsing them with high-purity solvents before use. youtube.com

Minimizing the use of plastic materials throughout the analytical process. researchgate.net

Running procedural blanks with every sample batch to monitor and subtract background levels. researchgate.net

Working in a clean environment and keeping the analysis as quick and simple as possible. researchgate.net

Purifying solvents, for example by passing them through aluminum oxide. researchgate.net

Achieving low limits of detection (LOD) is another critical aspect, as phthalate metabolites are often present at very low concentrations (ng/mL range) in biological samples. cdc.govmdpi.com The high sensitivity of modern MS/MS instruments helps address this challenge, enabling the quantification of metabolites at levels relevant for human exposure assessment. nih.gov

In Vitro Experimental Models

In vitro models are indispensable tools for investigating the cellular and molecular mechanisms by which this compound and other phthalate metabolites exert their effects, without the complexities of a whole-animal system.

Sertoli Cells: These cells are crucial for testicular development and spermatogenesis, and they are a primary target of testicular toxicants. oup.commdpi.com In vitro cultures of Sertoli cells, often isolated from neonatal or prepubertal rats, are used to study how phthalate metabolites directly impact their function. nih.gov Research has shown that active phthalate metabolites can disrupt Sertoli cell proliferation and the physical interaction between Sertoli cells and germ cells (gonocytes). nih.gov Furthermore, studies have investigated how metabolites like mono(2-ethylhexyl) phthalate (MEHP) interfere with the follicle-stimulating hormone (FSH) signaling pathway, a critical regulator of Sertoli cell function. oup.com

Granulosa Cells: These are the primary somatic cells surrounding the oocyte within an ovarian follicle and are essential for follicle growth and steroid hormone production. mdpi.comscienceopen.com Primary cultures of granulosa cells are used to examine the effects of phthalate metabolites on female reproductive function. nih.gov Studies using these models assess various endpoints, including changes in cell viability, apoptosis, steroidogenesis (e.g., production of estradiol (B170435) and progesterone), and the expression of key genes involved in these processes. nih.govdtu.dkresearchgate.net Such cell culture systems allow researchers to dissect the specific pathways affected by phthalate exposure in the ovary. nih.gov

Table 3: Use of In Vitro Cell Models in Phthalate Research

| Cell Type | Biological Role | Typical Research Endpoints in Phthalate Studies | Example Finding (with other phthalate monoesters) |

|---|---|---|---|

| Sertoli Cells | "Nurse cells" of the testes; support spermatogenesis. mdpi.com | Cell proliferation, apoptosis, cell-cell adhesion, hormone signaling (FSH response), gene expression. oup.comnih.gov | MEHP was found to induce gonocyte detachment from Sertoli cells and inhibit FSH-stimulated Sertoli cell proliferation. nih.gov |

| Granulosa Cells | Support oocyte development and produce steroid hormones in the ovarian follicle. mdpi.com | Cell viability, apoptosis, steroidogenesis (estradiol, progesterone), cell energy metabolism, gene expression. nih.govdtu.dk | Phthalate mixtures can alter cellular energy metabolism and ATP production rates in primary mouse granulosa cells. nih.gov |

Assessment of Cellular Responses to this compound Exposure

In vitro studies are fundamental in determining the direct effects of this compound on cellular functions. These assays typically involve exposing specific cell lines to varying concentrations of the compound and observing the outcomes. Common endpoints measured in the assessment of cellular responses to phthalate monoesters include cytotoxicity, cell viability, apoptosis, and oxidative stress. For instance, studies on other phthalate monoesters like mono-(2-ethylhexyl) phthalate (MEHP) utilize assays that measure caspase activity to detect apoptosis and quantify reactive oxygen species (ROS) to assess oxidative stress. nih.gov While detailed studies focusing solely on this compound's effects on these specific cellular responses are limited in publicly available research, the methodologies used for other phthalates provide a clear framework for how such assessments would be conducted. These would likely involve assays to measure changes in cell membrane integrity, mitochondrial function, and the activation of cell death pathways.

Molecular and Biochemical Assays (e.g., gene expression, protein levels, hormone production)

To understand the mechanisms underlying the cellular responses to this compound, researchers employ a variety of molecular and biochemical assays. These techniques allow for the examination of changes in gene expression, protein levels, and hormone production.

Gene and Protein Expression: Studies on other phthalate metabolites have shown alterations in the expression of genes and proteins involved in critical cellular processes. For example, exposure to certain phthalates can alter the expression of genes related to fatty acid metabolism and steroidogenesis. nih.govnih.gov Methodologies such as quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting are standard for measuring these changes at the mRNA and protein levels, respectively. Transcriptomic analyses, using techniques like RNA sequencing, can provide a broader view of the global changes in gene expression following exposure. nih.gov

Hormone Production: A key area of investigation for phthalates is their potential to disrupt endocrine function. In vitro assays using specific cell lines, such as granulosa cells or Leydig cells, are used to assess the impact on hormone production. These assays typically involve measuring the levels of hormones like estradiol and testosterone (B1683101) in the cell culture medium following exposure to the compound. For other phthalate monoesters, such studies have demonstrated significant alterations in steroid hormone synthesis. nih.gov

In Vivo Animal Models

In vivo animal models, particularly rodent models, are crucial for understanding the systemic effects of this compound, including its impact on development and reproduction. nih.gov

Rodent Models (e.g., rats, mice) in Developmental and Reproductive Toxicity Studies

Rats and mice are the most commonly used animal models in the study of phthalate toxicity. nih.govnih.gov These models are used to investigate the effects of exposure during critical developmental windows, such as gestation and lactation, on the reproductive health of offspring. nih.gov Studies on various phthalates have demonstrated a range of developmental and reproductive toxicities in these models. nih.gov While extensive studies specifically on this compound are not as prevalent, the established rodent models for other phthalates serve as the standard for such investigations.

Exposure Regimens and Dosing Considerations in Animal Research

In animal research, the route of administration is chosen to mimic potential human exposure pathways, with oral gavage being a common method. nih.gov The dosing regimens are designed to cover a range of concentrations, from those relevant to human exposure levels to higher doses that may reveal potential toxic effects. frontiersin.org Studies often include multiple dose groups and a control group that receives only the vehicle (e.g., corn oil). researchgate.net The timing of exposure is also a critical consideration, particularly in developmental toxicity studies, where exposure during specific gestational days can have profound effects on the developing fetus. nih.gov

Endpoints in Animal Studies (e.g., organ morphology, hormone levels, fertility outcomes)

A wide array of endpoints are evaluated in animal studies to assess the impact of phthalate exposure. These include:

Organ Morphology: Examination of reproductive organs for any structural abnormalities. This can involve measuring organ weights (e.g., testes, seminal vesicles, prostate) and histological analysis to identify changes at the cellular level. frontiersin.org

Hormone Levels: Measurement of circulating hormone levels, such as testosterone, in the blood of exposed animals. nih.gov

Fertility Outcomes: Assessment of reproductive success, including measures like sperm count, motility, and morphology, as well as the ability to produce viable offspring. frontiersin.org

Developmental Milestones: Monitoring of developmental markers in offspring, such as anogenital distance (a sensitive indicator of endocrine disruption), time to puberty, and the presence of any malformations. researchgate.net

Table 1: Key Endpoints in Rodent Studies of Phthalate Toxicity This table is a generalized representation based on studies of various phthalates.

| Endpoint Category | Specific Endpoints Measured |

|---|---|

| Reproductive Organ Morphology | Testis weight, Epididymis weight, Seminal vesicle weight, Prostate weight, Histopathological examination of reproductive tissues. |

| Hormone Levels | Serum testosterone, Luteinizing hormone (LH), Follicle-stimulating hormone (FSH), Estradiol. |

| Sperm Parameters | Sperm count, Sperm motility, Sperm morphology. |

| Developmental Markers | Anogenital distance (AGD), Nipple retention in males, Time to preputial separation (puberty onset). |

| Fertility Outcomes | Mating success, Pregnancy rates, Litter size, Pup viability. |

| Fetal Endpoints | Incidence of malformations (e.g., cleft palate, skeletal abnormalities), Fetal weight, Postimplantation loss. nih.gov |

Human Biomonitoring and Epidemiological Studies

Human biomonitoring involves the measurement of a chemical or its metabolites in human specimens, such as urine, blood, or breast milk, to assess exposure. nih.gov Urine is the preferred matrix for biomonitoring phthalate exposure because phthalate metabolites are readily excreted through this route. nih.govnih.gov The measurement of urinary metabolites provides an integrated measure of exposure from all sources. nih.gov

Epidemiological studies use this biomonitoring data to investigate potential associations between phthalate exposure and various health outcomes in human populations. lawdata.com.tw These studies have explored links between exposure to various phthalates and outcomes related to reproductive health, such as sperm quality and gestational age. nih.govlawdata.com.tw While large-scale epidemiological studies focusing specifically on this compound are limited, the methodologies for assessing exposure and evaluating health outcomes are well-established within the broader field of phthalate research.

Table 2: Common Phthalate Metabolites Measured in Human Biomonitoring Studies

| Parent Phthalate | Primary Metabolite(s) |

|---|---|

| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) |

| Di-isobutyl phthalate (DiBP) | Mono-isobutyl phthalate (MiBP) |

| Butylbenzyl phthalate (BBzP) | Monobenzyl phthalate (MBzP) |

| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) |

| Diethyl phthalate (DEP) | Monoethyl phthalate (MEP) |

This table lists common phthalates and their metabolites and does not imply that all are directly related to this compound research. epa.gov

Collection and Analysis of Human Biospecimens (e.g., urine, blood, amniotic fluid)

The assessment of human exposure to di-n-pentyl phthalate (DnPP), the parent compound of this compound (MnPP), relies heavily on the analysis of its metabolites in various biological matrices. Urine is the most commonly used biospecimen for monitoring exposure to phthalates due to the rapid metabolism and excretion of these compounds. nih.govresearchgate.net Blood, specifically serum, and amniotic fluid are also valuable matrices, particularly for understanding in utero exposure and the direct internal dose of the fetus. nih.govnih.govscirp.orgnih.gov

Sample Collection and Preparation: Urine samples are typically collected as spot urine or 24-hour urine samples. researchgate.netnih.gov Given that phthalate monoesters, including MnPP, are often excreted in a conjugated form with glucuronic acid, a crucial step in sample preparation is enzymatic hydrolysis. researchgate.netnih.govscirp.orgscirp.org This process, often using β-glucuronidase, deconjugates the metabolites, allowing for the measurement of the total concentration (free plus glucuronidated forms). researchgate.netnih.govscirp.org For amniotic fluid, studies have found that phthalate metabolites are present primarily in their free, unconjugated form, suggesting that only these can cross the placenta. scirp.orgscirp.org

Following hydrolysis (for urine), samples undergo extraction to isolate and concentrate the analytes. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. researchgate.netnih.gov For instance, a method for analyzing phthalate metabolites in amniotic fluid and urine involved liquid-liquid extraction with ethyl acetate (B1210297) after enzymatic hydrolysis for urine and direct extraction for amniotic fluid. nih.gov

Analytical Techniques: The quantitative determination of this compound is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). scirp.orgscirp.orgmdpi.com This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of metabolites in complex biological matrices. Isotope dilution is often used to improve accuracy and precision by incorporating isotopically labeled internal standards for each analyte. scirp.orgscirp.org Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of phthalate monoesters. This method may involve a derivatization step, such as methylation with diazomethane, to make the analytes more volatile for GC analysis. researchgate.net

The table below summarizes the analytical methods used for the detection of phthalate metabolites, including this compound, in human biospecimens.

| Biospecimen | Preparation Method | Analytical Technique | Key Findings |

| Urine | Enzymatic deconjugation, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), Derivatization (for GC-MS) | HPLC-MS/MS, GC-MS | Measures total (free + conjugated) metabolite concentration. MnPP has been identified as a urinary metabolite of DnPP. researchgate.netnih.gov |

| Blood (Serum) | Extraction | HPLC-MS/MS | Lower levels of metabolites are found compared to urine. nih.gov |

| Amniotic Fluid | Centrifugation, direct extraction (no hydrolysis needed) | HPLC-MS/MS | Detects free (unconjugated) metabolites, indicating direct fetal exposure. nih.govscirp.orgscirp.org |

Population-Based Cohort Studies and Cross-Sectional Designs

Population-based studies, including cohort and cross-sectional designs, are fundamental in understanding the extent of human exposure to phthalates and their potential health implications. These studies often involve the collection of biospecimens from a representative sample of the population to measure metabolite concentrations.

Cohort Studies: Longitudinal cohort studies follow a group of individuals over time, allowing researchers to investigate the relationship between prenatal or early-life exposure to substances like DnPP and subsequent health outcomes. For example, the Raine Study, a twenty-year birth cohort, analyzed maternal serum for 32 phthalate metabolites, including those of di-n-pentyl phthalate, to examine associations with growth and adiposity patterns from childhood into adolescence. nih.gov Similarly, the Spanish INMA-Sabadell Birth Cohort Study assessed prenatal phthalate exposure by measuring metabolites in two maternal urine samples during pregnancy to evaluate associations with childhood growth and blood pressure. nih.gov These studies provide valuable insights into the potential long-term effects of phthalate exposure during critical developmental windows.

Cross-Sectional Studies: Cross-sectional studies provide a snapshot of exposure and health status in a population at a single point in time. The National Health and Nutrition Examination Survey (NHANES) in the United States is a prominent example of a repeated cross-sectional study that provides nationally representative data on exposure to various environmental chemicals, including phthalates. alicetivarovsky.comresearchgate.net By analyzing urinary phthalate metabolite concentrations in a large and diverse population, NHANES allows researchers to identify trends in exposure over time and examine associations with various health conditions. alicetivarovsky.com Other cross-sectional studies have investigated the link between urinary phthalate metabolite concentrations and specific health issues such as endometriosis, female reproductive health, and chronic obstructive pulmonary disease (COPD). mdpi.comcbs8.comresearchgate.netnih.gov For instance, a cross-sectional study on female reproductive health analyzed spot urine samples for phthalate metabolites, including mono-n-pentylphthalate, to explore correlations with infertility factors. mdpi.com

The following table presents examples of population-based studies that have included the assessment of exposure to the parent compound of this compound.

| Study Design | Study Name/Population | Biospecimen | Health Outcomes Investigated |

| Cohort Study | Raine Study (Australia) | Maternal Serum | Growth and adiposity patterns in females up to 20 years of age. nih.gov |

| Cohort Study | INMA-Sabadell Birth Cohort (Spain) | Maternal Urine | Childhood growth and blood pressure. nih.gov |

| Cross-Sectional | National Health and Nutrition Examination Survey (NHANES) (USA) | Urine | General population exposure levels and associations with various health conditions. alicetivarovsky.comresearchgate.net |

| Cross-Sectional | Study on female infertility (Italy) | Urine | Correlation with infertility factors like recurrent pregnancy loss and idiopathic infertility. mdpi.com |

Statistical and Epidemiological Modeling for Exposure-Outcome Associations

To elucidate the relationship between exposure to this compound's parent compound and health outcomes, researchers employ a variety of statistical and epidemiological models. These models are essential for analyzing complex datasets from population studies and controlling for potential confounding factors.

Regression Models: Linear and logistic regression models are commonly used to assess the association between phthalate metabolite concentrations (as a continuous or categorical variable) and health outcomes. researchgate.net For example, linear regression can be used to examine the relationship between urinary metabolite levels and continuous outcomes like lung function parameters, while logistic regression is used for binary outcomes such as the presence or absence of a disease like COPD. researchgate.net Multivariable models are crucial for adjusting for covariates such as age, sex, race/ethnicity, and lifestyle factors that might influence the observed associations. nih.gov

Modeling Chemical Mixtures: Humans are exposed to a mixture of various chemicals simultaneously. To address this, advanced statistical models have been developed to assess the combined effects of multiple exposures. These include:

Bayesian Kernel Machine Regression (BKMR): BKMR is a flexible approach that can model complex, non-linear relationships and interactions between multiple chemicals in a mixture and their joint effect on health outcomes. cabidigitallibrary.org

Exposure and Pharmacokinetic Modeling: Integrated modeling frameworks that combine exposure and pharmacokinetic models are being developed to provide a more comprehensive risk assessment. researchgate.net Probabilistic exposure models can estimate the distribution of multi-route exposures in a population based on product chemical concentrations and human activities. researchgate.net These are then linked with pharmacokinetic models that simulate the absorption, distribution, metabolism, and excretion of the chemical in the body. This integrated approach helps to connect external exposure levels to internal doses, providing a more accurate basis for assessing population-scale risks. researchgate.net

Environmental Monitoring and Assessment

Sampling and Analysis of this compound in Environmental Matrices (e.g., water, sediment, soil, air, dust)

Monitoring for phthalates in the environment is crucial for understanding their sources, fate, and transport, as well as potential exposure pathways for humans and ecosystems. Phthalate esters, the parent compounds of monoesters like this compound, are ubiquitous environmental contaminants found in various matrices. mdpi.commdpi.comresearchgate.net

Sampling Techniques: Standardized methods are used to collect samples from different environmental compartments.

Water: Grab samples are typically collected from surface waters like lakes and rivers. researchgate.net

Sediment: Sediment cores or grab samples are collected from the bottom of water bodies. researchgate.net

Soil: Surface soil samples are collected from various land-use areas. mdpi.com

Air: Air samples are collected by pumping air through filters or sorbent tubes to capture particulate matter and gas-phase compounds. researchgate.net

Dust: Indoor dust samples are often collected using vacuum cleaners with specialized collection filters.

Analytical Methods: The analysis of phthalates in environmental samples generally involves extraction followed by chromatographic separation and detection.

Extraction: Techniques like ultrasonic extraction or soxhlet extraction are used to isolate phthalates from solid matrices like soil and sediment. mdpi.com For water samples, solid-phase extraction (SPE) is a common method.

Analysis: Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the quantification of phthalate esters in environmental samples. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) can also be used. mdpi.com

While data specific to this compound in the environment is limited, studies on its parent compounds, like di-n-pentyl phthalate, and other phthalates provide a methodological framework. The concentrations of various phthalate esters have been reported in different environmental media globally. For instance, in Asan Lake, Korea, total phthalate ester concentrations were found to be 3.92-33.09 ng/m³ in air, up to 2.29 µg/L in water, and up to 8973 µg/kg dry weight in sediment. researchgate.net

Ecotoxicological Bioassays and Environmental Risk Assessment

Ecotoxicological studies are essential for evaluating the potential adverse effects of chemicals on organisms and ecosystems.

Ecotoxicological Bioassays: In vitro and in vivo bioassays are used to assess the toxicity of phthalates. For this compound, in vitro studies have been conducted to understand its biological effects. For example, research on primary co-cultures of rat Sertoli and germ cells examined the effects of mono-n-pentyl phthalate on the ultrastructure of Sertoli cells. nih.gov Such studies help to elucidate the mechanisms of toxicity and provide data for risk assessment. The study found that both mono-(2-ethylhexyl) phthalate (MEHP) and MnPP produced similar changes in Sertoli cell plasma membranes, suggesting a shared mechanism of toxicity. nih.gov

Environmental Risk Assessment: Environmental risk assessment evaluates the likelihood of adverse ecological effects occurring as a result of exposure to a substance. A common approach is the risk quotient (RQ) method, which compares the measured environmental concentration (MEC) of a substance to its predicted no-effect concentration (PNEC). nih.gov

RQ = MEC / PNEC

An RQ value greater than 1 indicates a potential risk to the ecosystem. While specific environmental risk assessments for this compound are not widely available, assessments for other phthalates demonstrate the methodology. For example, risk assessments for compounds like DEHP and DBP in surface waters have shown potential risks to aquatic organisms such as algae, crustaceans, and fish. nih.gov These assessments are critical for establishing environmental quality standards and guiding regulatory decisions to protect ecosystems. epa.gov

Endocrine Disrupting Properties of Monopentyl Phthalate

Interference with Hormone Synthesis and Metabolism

The endocrine-disrupting activity of monopentyl phthalate (B1215562) involves its ability to interfere with the complex processes of hormone production and regulation. This interference extends to gonadal, adrenal, and thyroid functions.

Gonadal steroidogenesis, the process of producing sex hormones like estradiol (B170435) and testosterone (B1683101), is a known target for various phthalates. These chemicals can disrupt the balance between estradiol and testosterone, which is crucial for reproductive health. nih.gov

However, research on the specific effects of monopentyl phthalate on gonadal hormones has yielded specific findings. One in vitro study on rat granulosa cells, the primary source of estradiol, found that this compound had no effect on estradiol production. scispace.com This is in contrast to other phthalate metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), which significantly decreased estradiol production in the same study. scispace.com

Further research investigating the impact on Sertoli cells, which are essential for sperm production, found that this compound, along with MEHP, stimulated lactate (B86563) secretion. acs.org However, unlike other active phthalates, this compound did not inhibit follicle-stimulating hormone (FSH)-stimulated cyclic AMP (cAMP) accumulation, a critical step in the steroidogenic process. acs.org This suggests that while it may have some cellular effects, its mechanism of disrupting gonadal steroidogenesis differs from that of more potent phthalates.

| Phthalate Metabolite | Effect on Estradiol Production (in vitro) | Effect on FSH-Stimulated cAMP Accumulation (in vitro) |

|---|---|---|

| This compound | No effect observed scispace.com | No inhibition observed acs.org |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Significant decrease scispace.com | Inhibition observed acs.org |

The adrenal glands produce crucial hormones, including corticosteroids (like cortisol) and adrenal androgens. endocrine-abstracts.orgnih.gov While there is evidence that phthalate exposure is linked to altered adrenal hormone levels, direct research on this compound is limited. nih.gov Studies have primarily focused on other metabolites, such as monobutyl phthalate (MBP) and mono-(2-ethylhexyl) phthalate (MEHP), which have been shown to disrupt adrenal corticosteroid synthesis in cultured human adrenocortical cells. endocrine-abstracts.org For instance, these compounds can decrease the expression of key steroidogenic enzymes like CYP11B2, CYP11B1, and CYP21A2. endocrine-abstracts.org There is currently a lack of specific data detailing the direct effects of this compound on adrenal steroidogenesis.

Thyroid hormones are essential for regulating metabolism, growth, and development. medicinearticle.com Phthalates are known to interfere with thyroid function through various mechanisms, including altering the expression of genes related to thyroid hormone synthesis and metabolism. medicinearticle.complos.org

Diagrammatic representations from scientific reviews include this compound (MPeP) as a substance that affects the thyroid hormone axis. core.ac.ukresearchgate.net This indicates its recognition as a potential thyroid disruptor. However, specific experimental studies detailing how this compound alters the levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3) are not extensively detailed in the available literature. General mechanisms for phthalates include interfering with thyroid hormone transport proteins and exhibiting antagonistic activity at thyroid receptors. medicinearticle.com For example, studies on the metabolite MEHP in zebrafish larvae showed a significant decrease in whole-body T4 content and an increase in T3 content. plos.org

Interaction with Nuclear Receptors and Signaling Pathways

This compound's endocrine-disrupting effects can also be mediated through its interaction with nuclear receptors, which are key proteins that regulate gene expression in response to hormones.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors involved in lipid and glucose metabolism. oup.comresearchgate.net The activation of PPARs is a known mechanism of toxicity for many phthalates. nih.gov However, there is conflicting information regarding the ability of this compound to activate these receptors.

One study using a scintillation proximity assay to assess direct binding found that shorter-chain monoester phthalates, specifically including This compound , did not interact with human PPARα and PPARγ. oup.com Research also indicates that the potency of phthalate monoesters to activate PPARα and PPARγ generally increases with the length of their side chain, which would suggest a weaker effect from the five-carbon chain of this compound. psu.edu

In contrast, some reviews and diagrams list this compound among phthalate monoesters that can activate PPARs. core.ac.ukfrontiersin.org This discrepancy suggests that any potential activation by this compound may be weak or occur through indirect mechanisms not detected by direct binding assays. For comparison, other monoesters like MEHP are more potent PPAR activators. psu.edu

| Phthalate Monoester | Interaction with Human PPARα and PPARγ (Direct Binding Assay) oup.com | General Classification in Reviews |

|---|---|---|

| This compound | No interaction observed | Sometimes listed as a potential activator core.ac.ukfrontiersin.org |

| Monobenzyl Phthalate | Interaction observed | Activator psu.edu |

| Monohexyl Phthalate | Interaction observed | Activator oup.com |

The anti-androgenic effects of phthalates are a significant area of concern. These effects often manifest as disruptions in the development of androgen-dependent tissues. d-nb.info However, for many phthalates, this anti-androgenicity does not stem from direct blockage, or antagonism, of the androgen receptor (AR). oup.com Instead, the primary mechanism is the suppression of testosterone biosynthesis in the Leydig cells of the testes. oup.comd-nb.info

There is no specific evidence from the reviewed literature to suggest that this compound acts as a direct androgen receptor antagonist. While some phthalates have been shown to possess weak anti-androgenic activities in AR transactivation assays, this compound is not specifically identified among them. mdpi.com The broader understanding is that phthalates primarily exert their anti-androgenic effects by reducing the levels of available testosterone, thereby indirectly down-regulating the activity of the androgen receptor. oup.com

Estrogen Receptor Modulation (e.g., anti-estrogenic activity)

This compound has been shown to interact with estrogen receptors (ERs), primarily exhibiting anti-estrogenic activity. While some phthalates can mimic the effects of estrogen, others, including MPP, can block or inhibit the action of endogenous estrogens. nih.govvliz.be This modulation occurs when the chemical binds to estrogen receptors, ERα or ERβ, preventing the natural hormone, estradiol, from binding and initiating its normal cellular response. wikipedia.org This antagonistic action can disrupt processes that are dependent on estrogen signaling.

The anti-estrogenic activity of certain phthalates has been linked to adverse reproductive outcomes. nih.gov For instance, by inhibiting estradiol production in the ovary, these compounds can lead to conditions like anovulation (the failure of the ovary to release an egg) and premature ovarian insufficiency. nih.gov In vitro studies have demonstrated that some phthalate monoesters can inhibit follicle-stimulating hormone (FSH)-stimulated cAMP accumulation in Sertoli cells, a key process in testicular function. oup.com Specifically, this compound was among the monoesters that showed this inhibitory effect. oup.com

It's important to note that the nature of estrogen receptor modulation can be complex and tissue-specific. wikipedia.org A compound might act as an antagonist in one tissue (e.g., breast) and an agonist in another (e.g., bone). wikipedia.org While research points towards an anti-estrogenic profile for MPP, the full extent of its tissue-specific activities is an ongoing area of investigation.

Disruption of Hypothalamic-Pituitary-Gonadal (HPG) Axis

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical hormonal feedback loop that governs reproductive function in both males and females. cornell.edunih.gov It involves the hypothalamus, the pituitary gland, and the gonads (testes or ovaries). cornell.edu Phthalates, including MPP, can disrupt this axis at multiple levels, leading to altered hormone secretion and reproductive dysfunction. cornell.edunih.govnih.govfrontiersin.org

Effects on Gonadotropin Secretion (e.g., FSH, LH)

The pituitary gland, under the direction of the hypothalamus, secretes two key gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govcornell.edu These hormones are essential for stimulating the gonads to produce sex steroids and for gamete development. nih.gov

Studies have shown that exposure to certain phthalates can alter the secretion of FSH and LH. nih.govmdpi.com For example, some phthalate metabolites have been associated with lower estradiol and higher FSH levels across the menstrual cycle. nih.gov In male rats exposed to certain phthalates during development, a reduction in serum FSH levels has been observed. infobioquimica.com This decrease was linked to changes in neurotransmitters in the hypothalamus that regulate gonadotropin release. infobioquimica.com

The mechanism behind these changes can be complex. Phthalates exerting anti-estrogenic activity might block the normal negative feedback of estradiol on the pituitary, potentially leading to increased LH secretion. mdpi.com Conversely, phthalates with estrogenic activity could suppress LH through a negative feedback loop. mdpi.com The disruption of FSH and LH ratios by interfering with their receptors on Leydig cells can consequently disrupt the normal activity of steroidogenic enzymes and steroid hormones. frontiersin.org

| Hormone | General Function in HPG Axis | Observed Effects of Phthalate Exposure (General) |

|---|---|---|

| Follicle-Stimulating Hormone (FSH) | Stimulates follicular growth in females and sperm production in males. nih.gov | Associated with higher levels in some human studies; nih.gov reduced levels in some animal studies. infobioquimica.com |

| Luteinizing Hormone (LH) | Triggers ovulation and stimulates testosterone production. cornell.edu | Associations vary, with some studies showing negative associations with certain phthalate metabolites. mdpi.com Potential for increase due to reduced negative feedback. infobioquimica.com |

Impact on Hypothalamic and Pituitary Hormone Release

The disruption of the HPG axis by phthalates begins at the level of the hypothalamus and pituitary gland. nih.govnih.govdiva-portal.org The hypothalamus releases gonadotropin-releasing hormone (GnRH), which signals the pituitary to release FSH and LH. nih.govcornell.edu Phthalates can interfere with this initial step. nih.govnih.gov

Evidence suggests that phthalates can modify the release of hypothalamic and pituitary hormones. nih.govnih.gov This can occur through various mechanisms, including interference with hormone receptors and intracellular signaling pathways. nih.gov For instance, phthalates may alter the expression of genes related to hormone production and release. frontiersin.org In animal studies, exposure to phthalates has been shown to induce neuroinflammation in the hypothalamus, which could contribute to the disruption of hormonal regulation. mdpi.com This inflammation is characterized by increased expression of inflammatory cytokines and activation of microglia. mdpi.com

Other Endocrine-Related Effects

Beyond the direct impact on the reproductive axis, this compound and other phthalates can exert broader effects on the endocrine system, influencing metabolic processes and inducing cellular stress that contributes to hormonal disruption.

Impact on Metabolic Homeostasis (e.g., obesity, insulin (B600854) sensitivity)

A growing body of evidence suggests a link between phthalate exposure and metabolic disorders, including obesity and insulin resistance. mdpi.comdiabetesandenvironment.orgnih.gov These chemicals are sometimes referred to as "obesogens" or "metabolic disruptors" for their potential to interfere with weight regulation and glucose metabolism. aloki.hu

Phthalates have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in adipogenesis (fat cell formation) and glucose homeostasis. mdpi.com This interaction may promote obesity and disrupt normal insulin signaling. mdpi.com Epidemiological studies have found associations between urinary concentrations of certain phthalate metabolites and increased waist circumference and insulin resistance in men. nih.gov Some studies also suggest that phthalates may be a higher risk factor for diabetes than obesity itself. mdpi.com

The mechanisms are multifaceted, with research indicating that phthalates can lead to impaired beta-cell function (the cells that produce insulin), decreased insulin sensitivity, and the promotion of apoptosis in liver cells, which can contribute to metabolic disorders. mdpi.commdpi.com

| Metabolic Parameter | Observed Association with Phthalate Exposure | Potential Mechanism |

|---|---|---|

| Obesity/Waist Circumference | Positive association found in some studies. diabetesandenvironment.orgnih.gov | Activation of PPARγ, promoting adipogenesis. mdpi.com |

| Insulin Resistance | Positive association found in multiple studies. mdpi.comdiabetesandenvironment.orgaloki.hu | Activation of PPARs, impaired β-cell function, increased oxidative stress. mdpi.comresearchgate.net |

| Insulin Sensitivity | Negative association reported. mdpi.comaloki.hu | Inhibition of insulin signaling pathways. mdpi.com |

Oxidative Stress and Inflammation as Mediators of Endocrine Disruption

Oxidative stress and inflammation are increasingly recognized as key mechanisms through which phthalates exert their endocrine-disrupting effects. nih.govijcdw.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. ijcdw.org

Exposure to phthalates has been shown to increase biomarkers of oxidative stress and inflammation. nih.govresearchgate.netijcdw.org This cellular stress can, in turn, mediate the adverse effects on the endocrine system. For example, oxidative stress is implicated in the development of insulin resistance and can impair placental glucose transport. researchgate.net In the context of the reproductive system, increased oxidative stress in follicular fluid can negatively impact oocyte quality. nih.gov

Furthermore, phthalate-induced neuroinflammation in the hypothalamus can disrupt the regulation of the HPG axis. mdpi.com The activation of pro-inflammatory signaling pathways can contribute to a state of chronic inflammation, which plays a role in the progression of various endocrine-related diseases. ijcdw.org

Reproductive and Developmental Toxicology of Monopentyl Phthalate

Male Reproductive System Toxicity

The male reproductive system is a significant target for phthalate-induced toxicity. cbs8.com Exposure, particularly during fetal development, can lead to a range of disorders collectively known as "phthalate syndrome" in animal models, which shares characteristics with Testicular Dysgenesis Syndrome (TDS) in humans. nih.govmdpi.comceon.rs These effects are primarily mediated through the disruption of testicular cell function. nih.govedlists.org

Effects on Testicular Function and Morphology

Exposure to Di-n-pentyl phthalate (B1215562) (DPP), the parent compound of Monopentyl Phthalate, induces notable adverse effects on the structure and function of the testes. edlists.org Histopathological examinations following DPP exposure reveal significant damage to the seminiferous tubules, including rarefaction and vacuolization of Sertoli cells. edlists.org Additionally, necrosis of germ cells and the premature shedding of spermatocytes and spermatids into the tubular lumen are observed. edlists.org These morphological changes are indicative of severe testicular injury. Studies suggest that the initial injury site for phthalate esters is the Sertoli cell, with subsequent loss of germ cells occurring as a consequence of this primary damage. researchgate.net

Leydig Cell Function and Testosterone (B1683101) Production

Leydig cells are responsible for producing testosterone, the primary male sex hormone. frontiersin.orgnih.gov While many phthalate metabolites are known to suppress testosterone synthesis, the direct effect of this compound (MPP) on Leydig cells appears limited in some experimental models. frontiersin.orgnih.gov In vitro studies have shown that MPP did not affect testosterone secretion from isolated Leydig cells, and no changes in Leydig cell morphology were observed. edlists.org This suggests that the testicular toxicity of the parent compound, DPP, may not be primarily mediated through the action of MPP on Leydig cell function. edlists.org However, other research indicates that DPP exposure in vivo can affect microsomal enzymes involved in the steroid synthesis pathway. edlists.org Phthalates as a class are known to disrupt steroidogenesis by downregulating the expression of key genes and proteins. frontiersin.orgmdpi.com

Impacts on Sperm Quality and Fertility Outcomes

Exposure to certain phthalates has been associated with diminished sperm quality and adverse fertility outcomes. cbs8.commdpi.com The disruption of spermatogenesis and testicular function can lead to reduced sperm concentration, decreased motility, and an increase in the percentage of sperm with abnormal morphology. mdpi.comharvard.edu Exposure to phthalates can also induce the production of reactive oxygen species, leading to oxidative stress and DNA damage in spermatozoa. frontiersin.orgmdpi.com While extensive data links phthalates like Di-n-butyl phthalate (DBP) to decreased sperm counts and reduced fertility indices in multigenerational studies, specific data focusing solely on this compound's impact on these ultimate fertility outcomes requires further investigation. oup.com

Testicular Dysgenesis Syndrome (TDS) and this compound Exposure

Testicular Dysgenesis Syndrome (TDS) is a spectrum of male reproductive disorders, including hypospadias, cryptorchidism (undescended testes), poor semen quality, and an increased risk of testicular cancer. nih.govmdpi.comceon.rs This syndrome is thought to originate from impaired androgen production and action during fetal development, specifically due to the dysfunction of fetal Leydig and Sertoli cells. frontiersin.orgnih.govplos.org There is a clear structure-activity relationship for phthalates, with those having ester side chains of three to nine carbons being most active in inhibiting fetal testosterone production. frontiersin.org As a five-carbon chain phthalate, Di-n-pentyl phthalate (and by extension, its metabolite MPP) falls within this active range, linking its exposure to the underlying causes of TDS. frontiersin.orgoup.com

Table 1: Summary of Male Reproductive Toxicity Findings for this compound (MPP) and its Parent Compound (DPP)

| Affected Area | Specific Effect | Compound Studied | Reference(s) |

|---|---|---|---|

| Testicular Morphology | Rarefaction and vacuolization of Sertoli cells, necrosis of germ cells, shedding of spermatocytes. | DPP | edlists.org |

| Sertoli Cell Function | Disruption of morphology and function, leading to germ cell apoptosis. | DPP | edlists.org |

| Inhibition of FSH-stimulated cAMP accumulation. | MPP | oup.com | |

| Spermatogenesis | Disruption of early stages of spermatogenesis. | DPP | edlists.org |

| Leydig Cell Function | No direct effect on testosterone secretion in some in-vitro models. | MPP | edlists.org |

| Affects microsomal enzymes involved in steroid synthesis. | DPP | edlists.org | |

| Testicular Dysgenesis Syndrome (TDS) | Implicated as a potential contributor due to its chemical structure and disruption of fetal testicular cell function. | DPP/MPP | frontiersin.orgoup.com |

Female Reproductive System Toxicity

While the male reproductive system is often considered more sensitive to phthalates, exposure can also have significant effects on female reproduction. cbs8.com Phthalates are known endocrine disruptors that can interfere with female hormonal balance, folliculogenesis, and ovulation. nih.govresearchgate.net Exposure has been linked to altered menstrual cycles and can impact oocyte quality. nih.govscispace.com However, the effects can vary significantly between different phthalate compounds. scispace.com In the context of this compound specifically, in vitro studies on granulosa cells, which are critical for follicle development and estradiol (B170435) production, found that this compound had no effect on estradiol production. scispace.com This is in contrast to other phthalate monoesters, such as Mono-(2-ethylhexyl) phthalate (MEHP), which significantly suppress estradiol synthesis in similar models. researchgate.netscispace.com This suggests that while some phthalates are potent ovarian toxicants, the specific impact of this compound on the female reproductive system may be less pronounced in certain pathways.

Developmental Toxicity and Transgenerational Effects

Exposure to phthalates during critical developmental windows, particularly in utero and during the perinatal period, is a significant concern for developmental and reproductive health in offspring. pagepressjournals.orgmdpi.com